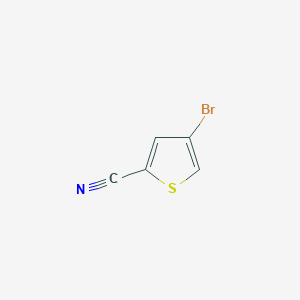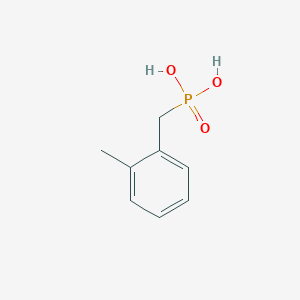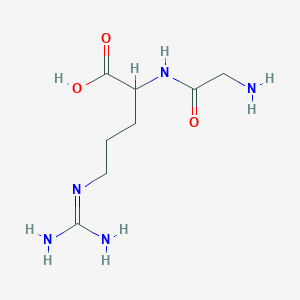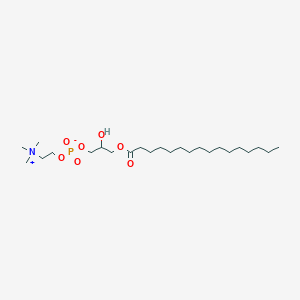
1-Palmitoylphosphatidylcholine
概要
説明
1-Palmitoylphosphatidylcholine belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines . These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine .
Synthesis Analysis
The synthesis of 1-Palmitoylphosphatidylcholine involves a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT) and two remodeling steps: a deacylation and a reacylation one, catalyzed by an acidic, Ca 2+ -independent phospholipase A 2 (ai PLA 2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .Molecular Structure Analysis
The crystal structures of human PC-TP in complex with dilinoleoyl-PtdCho or palmitoyl-linoleoyl-PtdCho reveal that a single well-ordered PtdCho molecule occupies a centrally located tunnel. The positively charged choline headgroup of the lipid engages in cation-pi interactions within a cage formed by the faces of three aromatic residues .Chemical Reactions Analysis
The reaction of 1-Palmitoylphosphatidylcholine involves a large family of Asp-His-His-Cys (DHHCs) motif-containing palmitoyl acyltransferases, while the reverse reaction is catalyzed by acyl-protein thioesterases (APTs), that remove the acyl chain .Physical And Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are shown in Table 1.1. Table 1.1 Commonly used metrics for compound quality Property . Description . Molecular weight (MW) Surrogate for molecular size Heavy atom count Surrogate for molecular size log P n -Octanol/water partition coefficient log D7.4 n -Octanol/water distribution coefficient at pH 7.4 p Ka Ionisation constant Aqueous solubility Equilibrium solubility at pH 7.4 HBA or sum of O + N atoms Count of hydrogen bond acceptors HBD or sum of OH + NH atoms Count of hydrogen bond donors Ro5 Poor solubility and permeability is more likely when MW > 500, clog P > 5, O + N > 10, OH + NH > 5 PSA or TPSA Dynamic or static total polar surface area F sp 3 Fraction sp 3 carbons = Csp 3 /C n Ar Count of aromatic rings Property forecast index (PFI) Chrom log D7.4 + n Ar Intrinsic PFI (iPFI) .科学的研究の応用
Interaction with Cellular Systems
1-Palmitoylphosphatidylcholine has been studied for its varied interactions with cellular systems. Okajima et al. (1998) found that extracellular 1-palmitoylphosphatidylcholine increased intracellular Ca2+ concentration in HL-60 leukaemia cells, suggesting its potential involvement in pathogenesis of atherosclerosis and inflammatory disorders (Okajima et al., 1998).
Use in Lipid Research
1-Palmitoylphosphatidylcholine has been utilized in lipid research, particularly for studying lipid distribution and movement. Hresko et al. (1986) investigated its distribution in phosphatidylcholine bilayers, providing insights into lipid interactions at the molecular level (Hresko et al., 1986).
Photolabeling of Membrane Proteins
Montecucco and Schiavo (1986) described the use of 1-palmitoylphosphatidylcholine derivatives in photolabeling membrane proteins, an application crucial for understanding membrane structure and function (Montecucco & Schiavo, 1986).
Analysis of Hydrolysis Products
1-Palmitoylphosphatidylcholine's hydrolysis products have been analyzed to understand lipid metabolism. Kiełbowicz et al. (2012) developed an assay for quantitative analysis of 1-palmitoylphosphatidylcholine and its hydrolysis products, contributing to the understanding of lipid enzymatic processes (Kiełbowicz et al., 2012).
Investigating Intracellular Transport
Studies like those by Sleight and Abanto (1989) have used 1-palmitoylphosphatidylcholine analogs to investigate the transport and metabolism of lipids in different cell lines, providing insights into intracellular lipid trafficking (Sleight & Abanto, 1989).
Exploring Lipid-Dependent Gene Expression
Chakravarthy et al. (2009) demonstrated the role of a 1-palmitoylphosphatidylcholine species in lipid metabolism and gene expression, highlighting the lipid's significance in physiological processes (Chakravarthy et al., 2009).
Membrane Interactions and Lipid Bilayers
Research on 1-palmitoyl phosphatidylcholines has provided insight into membrane interactions and lipid bilayer behavior. Evans et al. (1987) studied the surface areas of various 1-palmitoyl phosphatidylcholines, revealing their interactions with cholesterol and implications for membrane dynamics (Evans et al., 1987).
Safety And Hazards
将来の方向性
Phosphatidylcholine-derived lipid mediators play a pivotal role in the immune regulation of therapeutic failure. Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance and open therapeutic opportunities for treating drug-resistant cancers .
特性
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306323 | |
| Record name | 1-Palmitoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoylphosphatidylcholine | |
CAS RN |
17364-18-0, 14863-27-5 | |
| Record name | 1-Palmitoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | We 201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014863275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



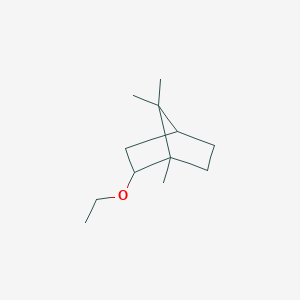
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
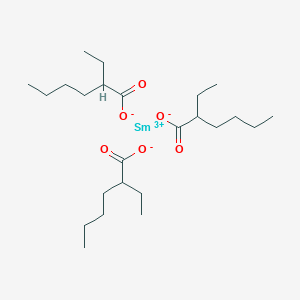
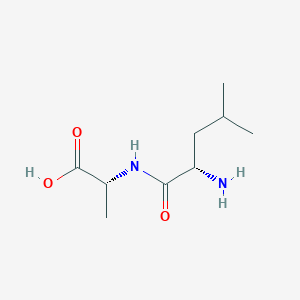
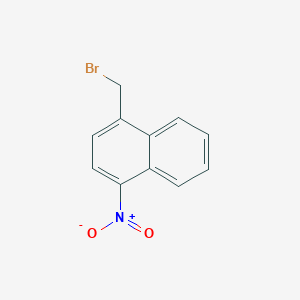
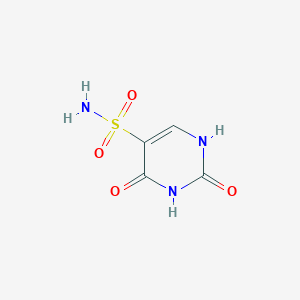
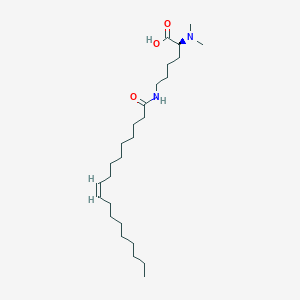
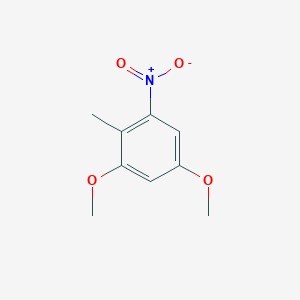
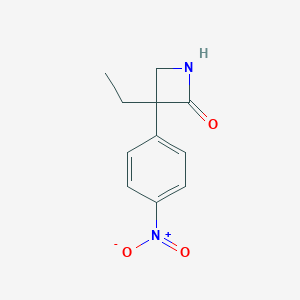
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
